1-Benzoxepin-3,5(2H,4H)-dione is a heterocyclic compound characterized by its unique benzoxepine structure, which features a dione functional group. This compound is significant in various fields, particularly in medicinal chemistry and organic synthesis. Its molecular formula is with a molecular weight of 203.19 g/mol. The compound's IUPAC name is 1-benzoxepin-3,5-dione, and it is recognized for its potential biological activities and applications in drug development.
1-Benzoxepin-3,5(2H,4H)-dione can be sourced from various chemical suppliers and research laboratories specializing in organic compounds. It falls under the classification of benzoxepine derivatives, which are known for their diverse pharmacological properties. The compound can be synthesized through several methods, often involving reactions with other chemical entities.
The synthesis of 1-benzoxepin-3,5(2H,4H)-dione typically employs several methodologies:
The synthesis often requires precise control over reaction conditions, including temperature and solvent choice. For instance, reactions may be conducted under reflux conditions or at ambient temperatures depending on the specific reagents used. The use of catalysts or specific reagents can also enhance the efficiency of the synthesis.
The molecular structure of 1-benzoxepin-3,5(2H,4H)-dione features a fused ring system that includes a benzene ring and an oxepine moiety. The dione functional groups are located at the 3 and 5 positions of the benzoxepine structure.
1-Benzoxepin-3,5(2H,4H)-dione can undergo various chemical reactions:
The reactions typically require specific reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., sodium borohydride). Reaction conditions must be optimized to achieve desirable yields and selectivity.
The mechanism by which 1-benzoxepin-3,5(2H,4H)-dione exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets within biological systems. This may include binding to enzymes or receptors that modulate their activity, leading to various pharmacological effects. Further research is necessary to clarify these interactions and their implications for therapeutic applications.
1-Benzoxepin-3,5(2H,4H)-dione is typically a solid at room temperature with distinct physical properties that include:
The compound exhibits notable stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile allows for further derivatization through standard organic reaction mechanisms.
1-Benzoxepin-3,5(2H,4H)-dione has several applications in scientific research:
This approach leverages reactive benzopyrylium intermediates to access the benzoxepin core. Benzopyrylium triflates undergo nucleophilic addition with diazo compounds (e.g., ethyl diazoacetate), forming cyclopropane-fused intermediates. Under thermal or Lewis acid catalysis, these intermediates undergo regioselective ring expansion to yield 2,3-dihydro-1-benzoxepin-5(4H)-one derivatives. A critical advantage is the stereocontrol at the ring fusion sites, which enables the installation of substituents at C2 and C3 positions. For example, electron-withdrawing groups (EWGs) on the diazo reagent enhance electrophilicity at the cyclopropane carbon, facilitating C–O bond cleavage and expansion. Yields range from 40–75%, influenced by triflate electrophilicity and diazo sterics. Limitations include the need for anhydrous conditions and sensitivity toward nucleophilic solvents. This method provides a convergent route to 4-oxo-benzoxepines but requires optimization for 3,5-diketo variants [2] [4].
Salicylamides serve as precursors for benzoxepin synthesis via intramolecular cyclization. N-Substituted salicylamides with α-halo carbonyl compounds (e.g., ethyl bromoacetate) undergo O-alkylation followed by base-mediated Dieckmann condensation. This forms 1,4-benzoxazepine-2,5-diones, which can be oxidatively dehydrogenated to access 1-benzoxepin-3,5(2H,4H)-dione scaffolds. Key modifications include:
Diazocoupling of cyclic enol ethers with arenediazonium salts generates isolable azo intermediates, which undergo acid-triggered rearrangement to benzoxepines. For example, treatment of 2H-chromenes with diazotized anilines in TFA at 0–5°C affords 4-aryl-substituted 1-benzoxepin-3,5-diones via [1,3]-sigmatropic shift. TFA acts as both proton source and catalyst, promoting N₂ extrusion and aryl migration. Factors affecting efficiency include:
Table 1: Diazocoupling/TFA Ring Expansion Optimization
Acid Catalyst | Equiv. | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
PtCl₂ | 0.1 | 80 | 15 | <30* |
TFA | 10 | 25 | 2 | 65 |
p-TsOH·H₂O | 20 | 100 | 4 | 99 |
p-TsOH·H₂O | 15 | 100 | 4 | 85 |
*Mixture of starting material and product [6]
Palladium and copper catalysis enable modular benzoxepin assembly through tandem C–C bond formation and heterocyclization. Key strategies include:
Table 2: Transition Metal-Catalyzed Benzoxepin Syntheses
Catalyst System | Substrate Class | Key Conditions | Yield Range (%) |
---|---|---|---|
Pd(PPh₃)₄/CuI/PPh₃ | 5-Iodo-6-hydroxyuracils | p-TsOH, toluene, 100°C | 59–99 |
CuI/N,N'-dimethylethylenediamine | 8-Bromothienobenzoxepines | K₃PO₄, dioxane, 110°C | 70–85 |
Pd(OAc)₂/XPhos | Salicylaldehyde-alkyne precursors | TFA, CH₂Cl₂, rt | 65–92 |
Cyclizations are regioselective for 6-exo-dig closures, and heteroaryl groups (e.g., benzothiophene) are compatible, yielding 80% in model systems [6].
Microwave irradiation enhances benzoxepin formation by accelerating ring-closure kinetics and suppressing side reactions. Salicylamide-derived precursors cyclize in solvent-free conditions under MW (150–200 W, 120–150°C), reducing reaction times from 12 h to 15–40 min and improving yields by 20–35%. Key benefits include:
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8